2-(2-Methoxybenzyl)quinuclidin-3-one
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Overview
Description
“2-(2-Methoxybenzyl)quinuclidin-3-one” is a chemical compound with the CAS Number: 196713-17-4 . It has a molecular weight of 245.32 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C15H19NO2 . The InChI code for this compound is 1S/C15H19NO2/c1-18-14-5-3-2-4-12(14)10-13-15(17)11-6-8-16(13)9-7-11/h2-5,11,13H,6-10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.Scientific Research Applications
Synthesis Techniques and Structural Analysis
- Synthesis and Structure of Quinuclidines : Research has detailed the synthesis of quinuclidines with specific groups, highlighting stereospecific reduction processes to obtain diastereomeric alcohols and amines, with configurations established through spectral data analysis. This foundational work supports further exploration of quinuclidine derivatives for various applications (Vorob'eva et al., 1983).
- Molecular Structure Investigations : Studies on the molecular structure of quinuclidine derivatives, including (Z) and (E) geometric isomers, have provided insights into their conformation and potential interactions in biological systems. These structural analyses help in understanding the reactivity and potential pharmacological applications of quinuclidine compounds (Santini et al., 1995).
Potential Antioxidative and Antimicrobial Agents
- Antioxidative and Antimicrobial Potential : Novel quinuclidine derivatives have been synthesized and tested for their antioxidative and antimicrobial properties. Such compounds have shown promising results against a variety of bacteria and fungi, highlighting their potential as new therapeutic agents. This area of research explores the biomedical applications of quinuclidine derivatives beyond their traditional uses (Odžak et al., 2017).
Catalysis and Organic Synthesis Applications
- Rhodium-Catalyzed Synthesis : The use of quinuclidine derivatives in rhodium-catalyzed synthesis processes for creating benzopyrans demonstrates their utility in facilitating complex organic reactions. These methodologies can be applied in the synthesis of polyheteroaromatic compounds, showing the role of quinuclidine derivatives in advancing synthetic organic chemistry (Yadagiri et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-5-3-2-4-12(14)10-13-15(17)11-6-8-16(13)9-7-11/h2-5,11,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGDTXXORLHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2C(=O)C3CCN2CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387169 |
Source
|
Record name | 2-(2-methoxybenzyl)quinuclidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196713-17-4 |
Source
|
Record name | 2-(2-methoxybenzyl)quinuclidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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